molecular formula C16H16N2OS B1275209 Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-79-0

Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-

Cat. No. B1275209
CAS RN: 823821-79-0
M. Wt: 284.4 g/mol
InChI Key: NVYKUNYJZWAKRP-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-, is an organic compound with the molecular formula C13H13NOS. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 241.31 g/mol. Acetamide is a derivative of indole, which is an aromatic heterocyclic compound found in a variety of natural products. Acetamide is a versatile organic compound with a variety of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Antiallergic Agent Development

One significant application of compounds related to Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- is in the development of antiallergic agents. Research led by Menciu et al. (1999) in the Journal of Medicinal Chemistry focused on synthesizing new compounds, including N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, to discover novel antiallergic compounds. These compounds showed potent antiallergic activities in various assays, suggesting their potential in allergy treatment (Menciu et al., 1999).

Synthesis of Melatonin Analogues

Another application is in the synthesis of melatonin analogues. Guillard et al. (2003) reported the synthesis of N-{2-[3'-(2-Acetylaminoethyl)-1H,1'H-[5,5']biindol-3-yl]- and N-{2-[1'-(2-acetylaminoethyl)-1'H-[5,5']biindol-1-yl]ethyl}acetamide, indicating a role in developing compounds similar to melatonin, a hormone that regulates sleep-wake cycles (Guillard, Larraya, & Viaud-Massuard, 2003).

Antimicrobial Activity

The antimicrobial properties of related compounds were explored by Kaplancıklı et al. (2012), who synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds displayed notable antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

Chemoselective Acetylation

Research in chemoselective acetylation also represents a relevant application. A study by Magadum and Yadav (2018) in ACS Omega presented the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis. This process, employing Novozym 435 as a catalyst, highlights a key step in synthesizing pharmaceutically relevant compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKUNYJZWAKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405822
Record name Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

823821-79-0
Record name Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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